molecular formula C10H10F2INO2 B8297033 methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate

methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate

Cat. No.: B8297033
M. Wt: 341.09 g/mol
InChI Key: SNKCYWJNJKHSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate is a chemical compound with the molecular formula C10H11F2NO2I It is a derivative of benzoic acid, characterized by the presence of amino, difluoroethyl, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The difluoroethyl group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The iodo group can be reduced to a hydrogen atom, forming a deiodinated product.

    Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethyl and iodo groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(1,1-difluoroethyl)benzoate: Lacks the iodo group, making it less reactive in certain substitution reactions.

    Methyl 2-amino-4-(1,1-difluoroethyl)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    Methyl 2-amino-4-(1,1-difluoroethyl)-5-chlorobenzoate: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodo derivative.

Uniqueness

Methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate is unique due to the presence of the iodo group, which enhances its reactivity in substitution reactions and its potential interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10F2INO2

Molecular Weight

341.09 g/mol

IUPAC Name

methyl 2-amino-4-(1,1-difluoroethyl)-5-iodobenzoate

InChI

InChI=1S/C10H10F2INO2/c1-10(11,12)6-4-8(14)5(3-7(6)13)9(15)16-2/h3-4H,14H2,1-2H3

InChI Key

SNKCYWJNJKHSDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C(=C1)N)C(=O)OC)I)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-(1,1-difluoro-ethyl)-benzoic acid methyl ester (1.3 g, 6.04 mmol), I2 (1.53 g, 6.03 mmol) and Ag2SO4 (1.89 g, 6.03 mmol) in EtOH (40 mL) was stirred for 1 h at r.t. The suspension was then filtered and the filtrate diluted with EtOAc and washed once with a 10% aqueous Na2SO3. The organic layer was dried (Na2SO4), filtered and concentrated in vacuo to give 2-amino-4-(1,1-difluoro-ethyl)-5-iodo-benzoic acid methyl ester (1.98 g, 5.8 mmol, 96%) as a brown solid, ESI-MS: m/z 383 [M+CH3CN+H]+. rt 6.71 min
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
catalyst
Reaction Step One

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